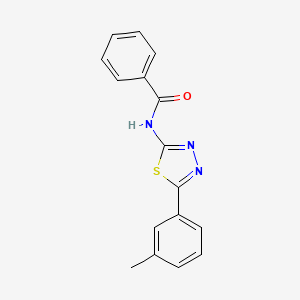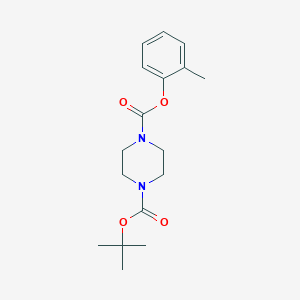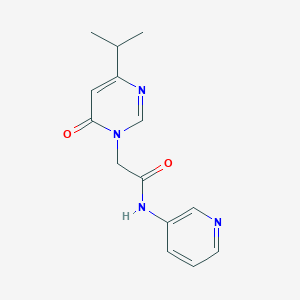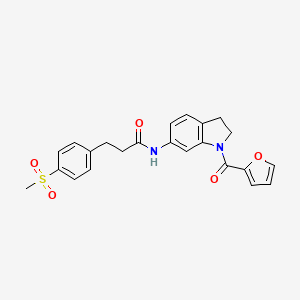
N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific locations of the substituents on the benzene ring.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce benzoic acid and the corresponding amine or ammonia . They can also participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides, such as their melting point, boiling point, and solubility, can vary widely depending on their specific structure .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Building Blocks for Drug Candidates
N-(3-Amino-4-methylphenyl)benzamide: , a compound structurally related to “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide”, is recognized as a crucial building block in medicinal chemistry. It serves as a raw material and intermediate in the synthesis of various drug candidates . The compound’s ability to undergo selective acylation makes it a valuable component in developing pharmaceuticals, particularly where specificity in chemical reactions is required.
Kinetics Study in Microflow Systems
The compound has been studied for its reaction kinetics within microflow systems . This research is significant for the pharmaceutical industry as it allows for the optimization of reaction conditions, leading to more efficient and practical synthesis processes. The ability to synthesize such compounds with high yield and selectivity in a continuous flow microreactor system demonstrates its potential for large-scale production.
Antiviral Agents
Indole derivatives, which share a similar heterocyclic structure with “this compound”, have been reported to possess antiviral activities . These compounds have been investigated for their efficacy against a broad range of RNA and DNA viruses, indicating the potential of related compounds like “this compound” to serve as antiviral agents.
Binding to Biomembranes
The interactions of potent N-m-Tolylbenzamide with surfactants have been modeled to understand its binding to biomembranes . This research is crucial for drug delivery systems as it provides insights into how such compounds interact with cellular membranes, which is essential for the effective transport and delivery of drugs.
Spectral-Luminescent Properties
Studies have explored the spectral-luminescent properties of N-m-Tolylbenzamide . These properties are important for the development of diagnostic tools and imaging agents in medical applications. The fluorescence characteristics of such compounds can be utilized in various assays and diagnostic techniques.
Green Synthesis Pathways
Research has been conducted on the green synthesis of benzamide derivatives, which includes compounds like “this compound” . The development of environmentally friendly synthesis pathways is increasingly important in the field of chemistry, and such studies contribute to the sustainable production of pharmaceuticals.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as glucokinase , which plays a crucial role in the regulation of carbohydrate metabolism.
Biochemical Pathways
Similar compounds have been found to influence pathways related to carbohydrate metabolism, such as the glycolysis/gluconeogenesis pathway, due to their interaction with enzymes like glucokinase .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDMFIUEHBUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)

![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate](/img/structure/B2748910.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)

![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)
![1-[(3-chloro-4-fluorophenyl)sulfonyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-D-prolinamide](/img/structure/B2748919.png)